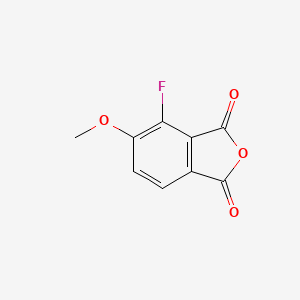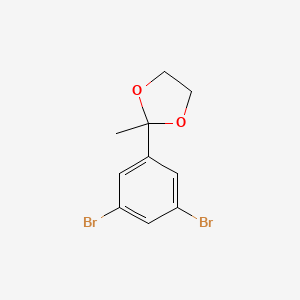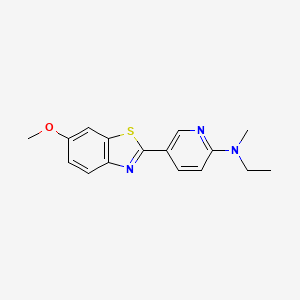
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of phthalic anhydrides It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the phthalic anhydride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine and methoxy substituents onto the phthalic anhydride core. One common method includes the reaction of 3-fluoro-4-methoxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride to facilitate the formation of the anhydride ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The anhydride ring can be hydrolyzed to form the corresponding phthalic acid derivative.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro compounds under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Hydrolysis: Water or aqueous bases/acids.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Substitution Products: Depending on the substituent introduced.
Phthalic Acid Derivatives: From hydrolysis.
Esters: From esterification reactions.
Applications De Recherche Scientifique
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione involves its reactivity as an anhydride. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The methoxy group can also participate in electronic interactions, further affecting the compound’s behavior in reactions.
Comparaison Avec Des Composés Similaires
Phthalic Anhydride: The parent compound without the fluorine and methoxy substituents.
3-Fluorophthalic Anhydride: Contains only the fluorine substituent.
4-Methoxyphthalic Anhydride: Contains only the methoxy substituent.
Comparison: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can enhance the compound’s reactivity and stability, while the methoxy group can influence its solubility and electronic properties. This combination makes this compound a versatile compound with distinct advantages in various applications.
Propriétés
Formule moléculaire |
C9H5FO4 |
|---|---|
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
4-fluoro-5-methoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5FO4/c1-13-5-3-2-4-6(7(5)10)9(12)14-8(4)11/h2-3H,1H3 |
Clé InChI |
OCAJCNGEKLAQNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)OC2=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-1-[4-(tetradecyloxy)phenyl]ethan-1-one](/img/structure/B8312300.png)
![1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-piperidone](/img/structure/B8312301.png)



![4-chloro-7-cyclobutyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312345.png)




